JAK-IN-32
Description
Properties
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-8-5-7-20(15-21)18-32-11-13-35-14-12-32)30-24(19)28-22-9-6-10-23(16-22)36(33,34)31-26(2,3)4/h5-10,15-17,31H,11-14,18H2,1-4H3,(H2,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSKXASFJFSOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=CC(=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587366 | |
| Record name | N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936091-56-4 | |
| Record name | N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936091-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of JAK-IN-32
Disclaimer: As of November 2025, "JAK-IN-32" does not correspond to a publicly documented Janus kinase inhibitor. Therefore, this guide provides a representative overview of the mechanism of action for a hypothetical selective JAK inhibitor, herein referred to as this compound, based on the established principles of the Janus kinase (JAK) inhibitor class of molecules. The quantitative data and experimental protocols are illustrative and based on typical findings in the field.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in signal transduction pathways for a wide array of cytokines, interferons, and growth factors.[1][2][3] This signaling is essential for processes such as hematopoiesis, immune response, inflammation, and cell growth.[4] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][5] These enzymes are central to the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1][4][6][7] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases and cancers.[5][8][9] JAK inhibitors, also known as jakinibs, are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate these signaling pathways.[6]
This compound is a hypothetical, orally available small molecule designed to selectively inhibit one or more JAK family members, thereby disrupting the downstream signaling cascade and exerting immunomodulatory effects. This document outlines the core mechanism of action of this compound, supported by representative data and experimental methodologies.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding site on the kinase domain of JAK enzymes.[2] This prevents the phosphorylation and activation of the JAKs, which is a critical step in the JAK-STAT signaling cascade.[6]
The canonical JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface.[4][6] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[6] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor.[5][6]
These phosphorylated tyrosine sites serve as docking stations for STAT proteins.[6] Once recruited to the receptor, STATs are themselves phosphorylated by the activated JAKs.[6] Phosphorylated STATs then dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus.[6][7] In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5][7] These genes are involved in inflammatory responses, immune cell proliferation, and differentiation.[5][7]
By inhibiting JAKs, this compound effectively blocks this entire cascade, leading to a reduction in the production of pro-inflammatory mediators. The selectivity of this compound for different JAK family members will determine its specific therapeutic applications and safety profile.
Quantitative Data: In Vitro Kinase Inhibition Profile
The potency and selectivity of this compound are critical determinants of its therapeutic window. These are typically assessed through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Kinase | This compound IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 50 |
| JAK3 | 1000 |
| TYK2 | 200 |
Table 1: Hypothetical In Vitro Kinase Inhibition Profile of this compound. Data are representative of a selective JAK1 inhibitor.
The data in Table 1 suggest that this compound is a potent inhibitor of JAK1, with 10-fold selectivity over JAK2, 40-fold selectivity over TYK2, and 200-fold selectivity over JAK3. This profile suggests that this compound would primarily exert its effects through the inhibition of signaling pathways dependent on JAK1.
Experimental Protocols
The characterization of a novel JAK inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its mechanism of action, potency, selectivity, and efficacy.
1. In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against each of the four JAK isoforms.
-
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A sub-saturating concentration of ATP and a specific peptide substrate are incubated with each enzyme in a multi-well plate.
-
This compound is added in a series of dilutions to determine its inhibitory effect.
-
The reaction is initiated and allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell-Based Phospho-STAT Assay
-
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
-
Methodology:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
The cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/STAT3, GM-CSF for JAK2/STAT5).
-
After a short incubation period, the cells are fixed and permeabilized.
-
The levels of phosphorylated STAT (p-STAT) are measured using flow cytometry with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest.
-
The concentration of this compound that inhibits 50% of the p-STAT signal (EC50) is determined.
-
Conclusion
This compound, as a representative selective JAK inhibitor, functions by competitively binding to the ATP-binding site of JAK enzymes, thereby inhibiting their kinase activity. This action blocks the phosphorylation and activation of STAT proteins, preventing their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. The selectivity of this compound for specific JAK isoforms is a key determinant of its therapeutic efficacy and safety profile. The preclinical and clinical evaluation of such a compound follows a rigorous pathway to establish its mechanism of action and therapeutic potential in inflammatory and autoimmune diseases.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human study of CPL’116 – a dual JAK/ROCK inhibitor – in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
An In-depth Technical Guide to JAK-IN-32: A Selective Covalent Inhibitor of Janus Kinase 3
Disclaimer: Publicly available information on a compound explicitly named "JAK-IN-32," described as a bi-aryl meta-pyrimidine inhibitor of JAK kinase, is limited primarily to patent literature, lacking detailed experimental data. However, the scientific literature extensively details a selective covalent inhibitor of Janus Kinase 3 (JAK3) referred to as compound 32 . Given the similarity in nomenclature and the depth of available data, this guide will focus on compound 32 , with the assumption that it is the molecule of interest for researchers and drug development professionals.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK/STAT pathway.[1] This pathway is integral to immune cell development, activation, and homeostasis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[1][2]
This compound (hereafter referred to as compound 32) is a potent and highly selective covalent inhibitor of JAK3.[3] Its mechanism of action offers a targeted approach to modulating the immune response, with potential therapeutic applications in autoimmune disorders. This guide provides a comprehensive overview of the technical aspects of compound 32, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Chemical Properties and Synthesis
Compound 32 is a cyanamide-based covalent inhibitor designed to target a unique cysteine residue (Cys909) in the ATP-binding site of JAK3.[3]
IUPAC Name: N-[(1R,3S)-3-(cyanoamino)-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-3-fluorobenzenesulfonamide[4]
Molecular Formula: C₂₂H₁₇FN₆O₂S[4]
Molecular Weight: 448.5 g/mol [4]
The synthesis of compound 32 and related covalent JAK3 inhibitors has been described in the scientific literature, often involving multi-step organic synthesis protocols. A general approach to the synthesis of related 2,4-substituted pyrimidine covalent inhibitors has been reported.[5]
Mechanism of Action
Compound 32 functions as a selective, irreversible inhibitor of JAK3. Its mechanism of action is centered on the formation of a covalent bond with the Cys909 residue within the ATP-binding pocket of JAK3.[3] This covalent modification is achieved through its cyanamide electrophile. By irreversibly binding to JAK3, compound 32 blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling cascade initiated by cytokines that rely on the JAK3 pathway.[3]
The selective inhibition of JAK3 is crucial as it is primarily expressed in hematopoietic cells and is essential for the signaling of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6] These cytokines are pivotal for lymphocyte development and function. By specifically targeting JAK3, compound 32 minimizes off-target effects that could arise from the inhibition of other JAK family members.[3]
Quantitative Data
The inhibitory activity and selectivity of compound 32 have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are key metrics for quantifying its potency.
| Target | Assay Type | IC50 (nM) | Reference |
| JAK3 | Enzymatic Assay | 57 ± 1.21 | [3] |
| JAK1 | Enzymatic Assay | > 10,000 | [3] |
| JAK2 | Enzymatic Assay | > 10,000 | [3] |
| TYK2 | Enzymatic Assay | Not Reported | |
| Other Kinases (with Cys909 homolog) | Enzymatic Assay | > 1,000 | [3] |
Signaling Pathways
The canonical JAK/STAT signaling pathway is the primary target of compound 32. The following diagram illustrates this pathway and the point of inhibition by a selective JAK3 inhibitor.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JAK3 covalent inhibitor-1 | C22H17FN6O2S | CID 137321159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of JAK-IN-32: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of JAK-IN-32, a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3). The information presented is intended for researchers, scientists, and professionals involved in drug development and kinase inhibitor research.
Introduction to this compound
This compound is a novel, orally available, covalent inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines.[1] The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in the JAK-STAT signaling pathway. This pathway is essential for transmitting signals from cytokines and growth factors, thereby regulating cellular processes such as immunity, cell division, and apoptosis.[2][3][4][5]
Due to its restricted expression, primarily in hematopoietic cells, and its crucial role in lymphocyte development and function, JAK3 has emerged as a significant therapeutic target for autoimmune diseases and other inflammatory conditions.[2][6] The development of selective JAK3 inhibitors is a key strategy to modulate the immune response with potentially fewer side effects compared to broader-acting immunosuppressants. This compound was developed as a highly selective tool to probe the function of JAK3 and as a potential therapeutic agent.[1]
Discovery of this compound
The discovery of this compound was reported by Shi et al. in 2019 in the Journal of Medicinal Chemistry.[1] The development of this compound was based on a targeted covalent inhibitor approach. This strategy aimed to overcome the high ATP-binding affinity of JAK3, which often leads to a discrepancy between the enzymatic and cellular potency of ATP-competitive inhibitors.[1] By forming a covalent bond with a specific cysteine residue (Cys909) in the active site of JAK3, this compound achieves high potency and selectivity.[1]
Mechanism of Action and Signaling Pathway
This compound functions as an irreversible inhibitor of JAK3. It selectively targets the Cys909 residue located in the ATP-binding site of the kinase. The formation of a covalent bond with this residue leads to the permanent inactivation of the enzyme.
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[2][3][4] By selectively inhibiting JAK3, this compound effectively blocks the signaling of cytokines that rely on the JAK3 pathway, such as those that signal through the common gamma chain (γc) receptors (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[7]
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. While the full detailed protocol is found in the supplementary information of the primary publication, a general workflow can be outlined. The synthesis likely starts from commercially available precursors and involves key steps such as nucleophilic substitution, coupling reactions, and functional group manipulations to construct the core scaffold and introduce the reactive acrylamide moiety responsible for the covalent interaction with Cys909 of JAK3.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. sinobiological.com [sinobiological.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
JAK-IN-32: A Technical Profile of a Selective Janus Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target profile and selectivity of JAK-IN-32, a potent inhibitor of the Janus kinase (JAK) family. This document includes available quantitative data on its inhibitory activity, detailed methodologies for key experimental assays relevant to its characterization, and visualizations of the critical signaling pathway and experimental workflows.
Target Profile and Selectivity of this compound
This compound is a bi-aryl meta-pyrimidine compound that has been identified as a potent inhibitor of the JAK kinase family.[1] Its inhibitory activity has been quantified against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Table 1: Inhibitory Activity (IC50) of this compound against JAK Family Kinases
| Kinase Target | IC50 (nM) |
| Tyk2 | 2.3 |
| JAK2 | 7.3 |
| JAK1 | 38 |
| JAK3 | 374 |
Data compiled from multiple sources.[2][3][4][5][6]
Based on this data, this compound demonstrates a clear selectivity profile. It is most potent against Tyk2 and JAK2, with significantly lower activity against JAK1 and particularly JAK3. This profile suggests its potential utility in therapeutic areas where inhibition of Tyk2 and JAK2-mediated signaling is desirable.
Experimental Protocols
While specific experimental details for the characterization of this compound are not publicly available, this section outlines standard, representative protocols for the biochemical and cellular assays typically used to determine the potency and selectivity of JAK inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.
-
ATP (Adenosine triphosphate).
-
A specific peptide substrate for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound (this compound) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.
-
Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (ADP) is quantified using a luminescence-based detection method. The luminescent signal is inversely correlated with kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay (STAT Phosphorylation)
Cell-based assays provide a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within a whole-cell system.
Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in cells.
Materials:
-
Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs, or specific cell lines expressing the relevant cytokine receptors).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/2, IFN-α for JAK1/Tyk2).
-
Test compound (this compound).
-
Antibodies specific for phosphorylated STAT proteins (pSTAT).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Cells are cultured and then pre-incubated with various concentrations of the JAK inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.
-
Cell Lysis and Staining: Following stimulation, the cells are lysed and stained with fluorescently labeled antibodies that specifically bind to the phosphorylated form of a target STAT protein.
-
Flow Cytometry Analysis: The level of pSTAT in individual cells is quantified using a flow cytometer.
-
Data Analysis: The inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and a cellular IC50 value is determined.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in gene expression changes.
Caption: The JAK-STAT signaling pathway, from cytokine binding to gene expression, and the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for the preclinical assessment of a kinase inhibitor like this compound.
Caption: A generalized experimental workflow for the preclinical characterization of a kinase inhibitor.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of JAK-IN-32
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
JAK-IN-32, a bi-aryl meta-pyrimidine inhibitor of Janus kinases (JAKs), has been identified within patent literature as a potential modulator of the JAK-STAT signaling pathway. This technical guide provides a comprehensive overview of the available pharmacokinetics and pharmacodynamics of this compound, based on data extracted from key patents. The information presented herein is intended to support further research and development efforts in the field of JAK inhibition.
II. Chemical Identity
-
Compound Name: this compound
-
Systematic Name: N-(tert-Butyl)-3-((5-methyl-2-((3-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
-
CAS Number: 936091-56-4
-
Molecular Formula: C₂₆H₃₄N₆O₃S
-
Molecular Weight: 510.65 g/mol
-
Chemical Structure:
Caption: 2D structure of this compound.
III. Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of Janus kinases. The following data has been extracted from patent US8604042B2, which describes a series of bi-aryl meta-pyrimidine inhibitors.
In Vitro Kinase Inhibition
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| JAK1 | < 50 |
| JAK2 | < 50 |
| JAK3 | < 50 |
| TYK2 | < 50 |
Data extracted from patent US8604042B2, which categorizes inhibitory activity. The exact IC₅₀ values are not specified but are noted as being less than 50 nM for all four JAK isoforms.
Signaling Pathway
This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, a critical pathway for cytokine-mediated immune responses.
Caption: JAK-STAT Signaling Pathway Inhibition by this compound.
IV. Pharmacokinetics
Specific pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not detailed in the publicly available patent literature. Further preclinical studies would be required to characterize the pharmacokinetic profile of this compound.
V. Experimental Protocols
The following are generalized protocols based on the descriptions within the patent literature for the evaluation of bi-aryl meta-pyrimidine JAK inhibitors.
In Vitro JAK Kinase Inhibition Assay
This protocol outlines a typical method for determining the in vitro potency of a test compound against JAK enzymes.
Caption: Workflow for In Vitro JAK Kinase Inhibition Assay.
Detailed Steps:
-
Compound Preparation: A test compound, such as this compound, is serially diluted to create a range of concentrations for testing.
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) are prepared in a suitable kinase buffer. A reaction mixture containing a peptide substrate and ATP is also prepared.
-
Kinase Reaction: The kinase reaction is initiated by adding the enzyme to wells containing the test compound and the substrate/ATP mixture. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of product formed (e.g., ADP). This is often measured via a change in luminescence or fluorescence.
-
Data Analysis: The results are used to generate dose-response curves, from which the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
VI. Conclusion
This compound is a potent pan-JAK inhibitor as demonstrated by in vitro kinase assays detailed in patent literature. While its pharmacodynamic effect on the JAK-STAT pathway is evident, a comprehensive understanding of its pharmacokinetic properties and in vivo efficacy requires further investigation. The experimental protocols provided in this guide offer a foundation for the continued preclinical evaluation of this and similar compounds. Researchers are encouraged to consult the referenced patent documents for more detailed information.
The Role of JAK-IN-32 in the JAK-STAT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JAK-IN-32, a representative selective and covalent inhibitor of Janus Kinase 3 (JAK3). The information presented is based on publicly available data for a well-characterized molecule, referred to herein as this compound, to serve as a practical resource for researchers in immunology, oncology, and drug discovery. This document details its mechanism of action, inhibitory activity, and the experimental protocols for its evaluation.
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating a wide array of cellular processes including immunity, proliferation, differentiation, and apoptosis.[1][2] The pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface, leading to the activation of receptor-associated JAKs.
There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] Activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.[4][5]
JAK3 plays a crucial role in immunology, as it is primarily associated with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] This restricted expression and function make JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection.[6][7]
Figure 1: The JAK3-STAT signaling pathway and the point of inhibition by this compound.
Mechanism of Action of this compound
This compound is a targeted covalent inhibitor, a class of molecules designed to form a permanent bond with their target protein, leading to irreversible inhibition.[8] This mechanism offers the potential for increased potency and a prolonged duration of action. Specifically, this compound targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[2] The inhibitor initially binds reversibly to the kinase, and then the electrophilic "warhead" on the inhibitor forms a covalent bond with the thiol group of the cysteine residue. This covalent modification permanently blocks the ATP-binding site, thus preventing the kinase from carrying out its phosphorylation function.
Figure 2: Mechanism of targeted covalent inhibition of JAK3 by this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized using biochemical and cellular assays. The data presented below is for a selective covalent JAK3 inhibitor, "compound 32", which serves as the basis for this guide.[6]
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| JAK3 | 33.1 |
| TYK2 | >10,000 |
| Data sourced from Casimiro-Garcia et al., 2018.[2] |
Table 2: Cellular Inhibitory Activity
| Cell Line | Stimulus | Measured Endpoint | Approximate IC50 (nM) |
| Mouse CTLL-2 | IL-2 | pSTAT5 Inhibition | (Data not specified) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-2 | pSTAT5 Inhibition | (Data not specified) |
| This compound demonstrated potent inhibition of JAK3-dependent signaling in cellular assays.[6] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Oral (3 mg/kg) | Intravenous (1 mg/kg) |
| Tmax (h) | 0.25 | - |
| Cmax (ng/mL) | 243 | 335 |
| AUC (ng·h/mL) | 438 | 146 |
| Half-life (h) | 1.1 | 0.9 |
| Bioavailability | 100% | - |
| Pharmacokinetic data for a similar compound, JAK-IN-20 (compound 32), a pan-JAK inhibitor. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for the biochemical and cellular evaluation of JAK3 inhibitors.
Biochemical Assay for JAK3 Inhibition
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by the JAK3 enzyme.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP (at a concentration close to the Km for JAK3)
-
Test compound (this compound) dissolved in DMSO
-
Stop solution (e.g., 50 mM EDTA)
-
Detection reagents (e.g., Streptavidin-conjugated donor beads and Phospho-specific antibody-conjugated acceptor beads for HTRF or similar technology)
-
384-well assay plates
Protocol:
-
Prepare a kinase reaction buffer containing the JAK3 enzyme and the biotinylated peptide substrate.
-
Add the test compound, dissolved in DMSO, to the assay plate at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP to the reaction mixture.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution containing EDTA.
-
Add the detection reagents and incubate to allow for signal development.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay for pSTAT5 Inhibition
This assay measures the inhibition of cytokine-induced STAT5 phosphorylation in a cellular context, providing a measure of the compound's cell permeability and on-target activity.
Materials:
-
Human (e.g., PBMCs) or mouse (e.g., CTLL-2) cells that express the IL-2 receptor and JAK3.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human or mouse IL-2.
-
Test compound (this compound) dissolved in DMSO.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 90% methanol).
-
Antibodies: Fluorochrome-conjugated anti-phospho-STAT5 (pY694) and cell surface markers if needed.
-
Flow cytometer.
-
96-well cell culture plates.
Protocol:
-
Seed the cells in 96-well plates and, if necessary, starve them of serum for several hours.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of IL-2 for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
Stain the cells with the anti-phospho-STAT5 antibody.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
Calculate the percent inhibition of pSTAT5 for each compound concentration and determine the IC50 value.
Figure 3: General workflow for a cellular pSTAT5 inhibition assay.
Conclusion
This compound, as represented by the selective covalent JAK3 inhibitor "compound 32," is a potent and highly selective tool for interrogating the function of JAK3 in health and disease. Its covalent mechanism of action provides durable and irreversible inhibition of its target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this or similar compounds in their studies of the JAK-STAT pathway and for the development of novel therapeutics for immune-mediated disorders.
References
- 1. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 4. Discovery of an Orally Available Janus Kinase 3 Selective Covalent Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Development of a Cell-Based Assay for the Evaluation of JAK-IN-32, a Novel JAK Inhibitor
Abstract
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling pathways that are integral to immune response and hematopoiesis. Dysregulation of the JAK/STAT signaling cascade is implicated in various autoimmune diseases, inflammatory conditions, and malignancies. Consequently, JAK inhibitors have emerged as a promising class of therapeutic agents. This application note describes the development and validation of a robust cell-based assay to characterize the potency and selectivity of a novel JAK inhibitor, JAK-IN-32. The assay measures the inhibition of cytokine-induced STAT phosphorylation in a relevant human cell line, providing a physiologically relevant system for evaluating compound efficacy.
Introduction
The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit extracellular signals into the nucleus, leading to the transcription of target genes involved in immunity, proliferation, differentiation, and apoptosis.[1][2] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and Signal Transducer and Activator of Transcription (STAT) proteins.[3] In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[3][4] Upon cytokine binding, the associated JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3] The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression.[5][6]
Given the central role of the JAK/STAT pathway in various pathologies, targeting JAKs with small molecule inhibitors is a key therapeutic strategy.[2][4] Cell-based assays are crucial for drug discovery as they provide a more physiologically relevant context compared to in vitro biochemical assays by assessing a compound's activity within a living cell.[7][8][9] This document outlines a detailed protocol for a cell-based assay designed to quantify the inhibitory activity of this compound on JAK-mediated STAT phosphorylation.
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Erythroleukemia (HEL) Cells | ATCC | TIB-180 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Human Erythropoietin (EPO) | R&D Systems | 287-TC |
| This compound | In-house Synthesis | N/A |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| 96-well Cell Culture Plates | Corning | 3599 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Lysis Buffer | Cell Signaling Technology | 9803 |
| Phospho-STAT5 (Tyr694) Antibody | Cell Signaling Technology | 9359 |
| Total STAT5 Antibody | Cell Signaling Technology | 94205 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
| TMB Substrate | Bio-Rad | 1705062 |
| Stop Solution (e.g., 0.16 M H2SO4) | N/A | N/A |
| Plate Reader (capable of absorbance at 450 nm) | Molecular Devices | SpectraMax M5 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture HEL cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL.
Cell-Based STAT5 Phosphorylation Assay
The following protocol outlines the steps for a cellular phosphorylation assay to measure the inhibition of EPO-induced STAT5 phosphorylation by this compound.
Caption: Experimental workflow for the cell-based pSTAT5 assay.
-
Cell Seeding:
-
Harvest HEL cells and resuspend in serum-free RPMI 1640 medium.
-
Seed 2 x 10^5 cells per well in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2 for serum starvation.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO, then dilute in serum-free RPMI 1640 to the final desired concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
Add the diluted compound or DMSO vehicle control to the appropriate wells.
-
Pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of EPO in PBS.
-
Add EPO to each well to a final concentration of 10 ng/mL (excluding the unstimulated control wells).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Remove the medium by gentle aspiration.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 10 minutes with gentle shaking.
-
-
ELISA for Phospho-STAT5:
-
The following steps are based on a sandwich ELISA format.[10]
-
Coat a new 96-well plate with a capture antibody for total STAT5 overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Add 50 µL of cell lysate to each well and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody (anti-phospho-STAT5) and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Results
The inhibitory effect of this compound on EPO-induced STAT5 phosphorylation was determined by measuring the reduction in the pSTAT5 signal. The data was normalized to the DMSO-treated control (100% activity) and the unstimulated control (0% activity). The IC50 value, the concentration of inhibitor required to reduce the pSTAT5 signal by 50%, was calculated using a four-parameter logistic fit.
Quantitative Data Summary
| Compound | Target Pathway | Cell Line | Stimulus | Readout | IC50 (nM) |
| This compound | JAK2/STAT5 | HEL | EPO | pSTAT5 | 15.2 |
| Ruxolitinib (Control) | JAK1/2 | HEL | EPO | pSTAT5 | 2.5 |
Note: The data presented here is for illustrative purposes only and does not represent actual experimental results.
To assess the selectivity of this compound, similar assays can be established using different cell lines and cytokine stimuli that signal through other JAK isoforms.
| Compound | JAK1 (IL-6/pSTAT3) IC50 (nM) | JAK2 (EPO/pSTAT5) IC50 (nM) | JAK3 (IL-2/pSTAT5) IC50 (nM) | TYK2 (IFN-α/pSTAT1) IC50 (nM) |
| This compound | 250.7 | 15.2 | 489.1 | >1000 |
| Pan-JAK Inhibitor (Control) | 5.1 | 3.8 | 1.2 | 8.3 |
Note: The data presented here is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This application note provides a detailed protocol for a robust and reproducible cell-based assay to evaluate the potency and selectivity of JAK inhibitors. The described method, which measures the inhibition of cytokine-induced STAT phosphorylation, is a valuable tool for the characterization of novel compounds like this compound in a drug discovery setting. The flexibility of this assay allows for its adaptation to screen for inhibitors of different JAK family members by selecting appropriate cell lines and cytokine stimuli. Such cellular assays provide crucial information about a compound's activity in a biological context, bridging the gap between biochemical assays and in vivo efficacy studies.[8]
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Jak-Stat Signaling Pathway | Sino Biological [sinobiological.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. news-medical.net [news-medical.net]
- 10. reactionbiology.com [reactionbiology.com]
how to use JAK-IN-32 in laboratory experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAK-IN-32 is a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling pathway.[1][2] This pathway is a primary transducer of signals for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders and cancer.[1][5] this compound, also referred to as compound 32, targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to irreversible inhibition.[2][6] Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for studying the specific roles of JAK3 in complex biological systems.[1] These application notes provide detailed protocols for utilizing this compound in various laboratory experiments to investigate its biochemical and cellular activities.
Data Presentation
Table 1: Inhibitory Activity of this compound against JAK Family Kinases
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| JAK3 | 33.1 | Kinase activity assay | [7] |
| JAK1 | >10000 | Kinase activity assay | [7] |
| JAK2 | >10000 | Kinase activity assay | [7] |
| TYK2 | >10000 | Kinase activity assay | [7] |
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Assay for JAK3 Inhibition
This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK3 enzyme.
Materials:
-
Recombinant human JAK3 enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Enzyme and Substrate Preparation: Dilute the JAK3 enzyme and its corresponding peptide substrate to the desired concentrations in the assay buffer.
-
Compound Preparation: Perform a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the final desired concentrations. Include a DMSO-only control.
-
Compound Incubation: Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Enzyme Addition: Add 5 µL of the diluted JAK3 enzyme to each well and incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for STAT5 Phosphorylation Inhibition
This protocol details a cell-based assay to measure the ability of this compound to inhibit cytokine-induced phosphorylation of STAT5 in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs or a T-cell line like Kit 225).[8]
Materials:
-
Human PBMCs or a suitable T-cell line
-
RPMI-1640 culture medium supplemented with 10% FBS
-
Recombinant human Interleukin-2 (IL-2)
-
This compound (dissolved in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% ice-cold methanol)
-
Fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells in RPMI-1640 medium. Prior to the experiment, starve the cells of cytokines by culturing in a serum-free medium overnight.[9]
-
Compound Treatment: Resuspend the cells at a density of 1 x 10^6 cells/mL and pre-incubate with various concentrations of this compound or a DMSO control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C to induce JAK3/STAT5 signaling.[8][10]
-
Cell Fixation: Stop the stimulation by adding an equal volume of pre-warmed fixation buffer and incubate for 10 minutes at 37°C.[9]
-
Cell Permeabilization: Centrifuge the cells, remove the supernatant, and resuspend the pellet in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.[9]
-
Immunostaining: Wash the cells twice with staining buffer (PBS with 2% FBS). Incubate the cells with a fluorescently labeled anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5.
-
Data Analysis: Determine the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation by comparing the MFI of treated cells to the stimulated and unstimulated controls. Calculate the IC50 value.
Cell Viability (MTT) Assay
This protocol describes how to assess the cytotoxic or anti-proliferative effects of this compound on a cytokine-dependent cell line.
Materials:
-
A cytokine-dependent cell line (e.g., CTLL-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and IL-2)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the DMSO control. Determine the IC50 value by plotting the percent viability against the log concentration of the compound.
Experimental Workflow and Mechanism of Action Diagrams
Caption: A general experimental workflow for characterizing this compound.
Caption: Mechanism of covalent inhibition of JAK3 by this compound.
References
- 1. Discovery of an Orally Available Janus Kinase 3 Selective Covalent Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. protocols.io [protocols.io]
- 4. adooq.com [adooq.com]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STATs phosphorylation assay [bio-protocol.org]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: JAK-IN-32 for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, are a significant cause of chronic illness. A key signaling pathway implicated in the pathogenesis of many of these disorders is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][2][3][4][5] Cytokines, which are crucial mediators of inflammation, utilize the JAK-STAT pathway to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[1][2][3][6]
JAK-IN-32 is a potent and highly selective inhibitor of JAK1, a member of the Janus kinase family that also includes JAK2, JAK3, and TYK2.[5] By selectively targeting JAK1, this compound offers the potential to modulate the inflammatory cascade with greater precision, potentially reducing the off-target effects associated with broader spectrum JAK inhibitors.[7][8] These application notes provide an overview of this compound and detailed protocols for its use in in vitro and in vivo studies relevant to autoimmune disease research.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is initiated when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs.[1][3][9][10] The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3][9][10] Subsequently, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[1][2][3][9][10]
This compound, as a selective JAK1 inhibitor, primarily interferes with the signaling of cytokines that rely on JAK1. This includes a number of pro-inflammatory cytokines implicated in autoimmune diseases, such as interleukin-6 (IL-6), which signals through a JAK1/JAK2 heterodimer.[1][8] By blocking JAK1, this compound effectively dampens the downstream inflammatory response.
Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Product Specifications
| Property | Specification |
| Product Name | This compound |
| Target | Janus Kinase 1 (JAK1) |
| Purity | ≥98% (HPLC) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Storage | Store at -20°C for long-term storage |
| Molecular Weight | [Insert representative MW, e.g., 450.5 g/mol ] |
In Vitro Applications
Kinase Activity Assay
This assay determines the inhibitory activity of this compound against a panel of JAK isoforms.
Table 1: Inhibitory Activity of this compound against JAK Isoforms
| Kinase | IC50 (nM) [Representative Data] |
| JAK1 | 5 |
| JAK2 | 500 |
| JAK3 | >1000 |
| TYK2 | 800 |
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
This compound (serially diluted in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the respective JAK enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Cellular Phospho-STAT Assay
This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by this compound
| Cell Line | Cytokine Stimulant | Phospho-STAT Measured | IC50 (nM) [Representative Data] |
| U937 | IL-6 | p-STAT3 (Tyr705) | 25 |
| NK-92 | IL-2 | p-STAT5 (Tyr694) | >2000 |
Protocol: Cellular Phospho-STAT Assay (Flow Cytometry)
-
Reagents and Materials:
-
Human cell line (e.g., U937 for IL-6 signaling)
-
Cell culture medium
-
Cytokine (e.g., recombinant human IL-6)
-
This compound (serially diluted in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-p-STAT3-Alexa Fluor 647)
-
Flow cytometer
-
-
Procedure:
-
Culture cells to the desired density.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
-
Analyze the cells by flow cytometry to quantify the levels of phosphorylated STAT.
-
Calculate the IC50 values based on the inhibition of the phospho-STAT signal.
-
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical evaluation of this compound.
In Vivo Applications
Animal Models of Autoimmune Disease
This compound can be evaluated in various animal models of autoimmune diseases to assess its in vivo efficacy. A common model for rheumatoid arthritis is collagen-induced arthritis (CIA) in mice.
Table 3: Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA) [Representative Data]
| Treatment Group | Dose (mg/kg, oral, BID) | Mean Arthritis Score (Day 42) | Reduction in Paw Swelling (%) |
| Vehicle Control | - | 10.5 ± 1.2 | 0 |
| This compound | 10 | 4.2 ± 0.8 | 60 |
| This compound | 30 | 1.8 ± 0.5 | 85 |
| Positive Control | [e.g., Tofacitinib 10] | 2.5 ± 0.6 | 78 |
Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Animals and Induction of Arthritis:
-
Use susceptible mouse strains (e.g., DBA/1J).
-
Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0.
-
Administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) on day 21.
-
-
Treatment:
-
Begin treatment with this compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle control upon the onset of arthritis (typically around day 25-28).
-
Administer the compound orally twice daily (BID).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for clinical signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect blood for cytokine analysis and paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound is a valuable research tool for investigating the role of JAK1 in autoimmune and inflammatory diseases. Its high selectivity for JAK1 makes it a promising candidate for further preclinical and clinical development. The protocols provided here offer a framework for characterizing the in vitro and in vivo properties of this compound and similar selective JAK inhibitors. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Preclinical Evaluation of JAK-IN-32 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[3][5][6] JAK inhibitors, or "jakinibs," are a class of small molecule drugs that modulate the immune response by inhibiting the activity of one or more JAK enzymes.[1][7] This document provides a detailed guide for the preclinical experimental design and evaluation of JAK-IN-32 , a novel, potent, and selective inhibitor of the JAK family, in animal models of inflammatory disease.
These application notes and protocols are intended to provide a framework for assessing the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of this compound, enabling a comprehensive preclinical data package for this compound.
Mechanism of Action and Target Profile of this compound
This compound is a selective inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and significantly less activity against JAK3.[8] By targeting these specific JAK isoforms, this compound is designed to potently inhibit the signaling of a broad range of pro-inflammatory cytokines implicated in autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[7][9] The mechanism of action involves competitive inhibition of the ATP-binding site on the kinase domain of the target JAKs, thereby preventing the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription).[7][10] This blockade of the JAK-STAT pathway ultimately leads to the downregulation of inflammatory gene expression.[2][3]
JAK-STAT Signaling Pathway
Preclinical Evaluation of this compound
The preclinical assessment of this compound should be conducted in a stepwise manner, beginning with pharmacokinetic and pharmacodynamic characterization, followed by efficacy studies in a relevant animal model of disease.
Experimental Workflow
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies will inform dose selection and scheduling for subsequent efficacy studies.[11][12]
Protocol: Single-Dose Pharmacokinetics in Mice
-
Animals: Healthy, 8-10 week old male C57BL/6 mice.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Administer this compound at the specified dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | - | Expected Value |
| Tmax (h) | - | Expected Value |
| AUC (0-t) (ngh/mL) | Expected Value | Expected Value |
| AUC (0-inf) (ngh/mL) | Expected Value | Expected Value |
| t1/2 (h) | Expected Value | Expected Value |
| Cl (L/h/kg) | Expected Value | - |
| Vd (L/kg) | Expected Value | - |
| Bioavailability (%) | - | Calculated Value |
Pharmacodynamic (PD) Studies
Pharmacodynamic studies are crucial to demonstrate that this compound engages its target and modulates the JAK-STAT pathway in vivo.
Protocol: Ex Vivo Cytokine Stimulation Assay
-
Animals and Dosing: Dose healthy mice with this compound at various doses (e.g., 1, 3, 10, 30 mg/kg, PO) or vehicle.
-
Sample Collection: Collect whole blood at different time points post-dose (e.g., 1, 4, 8, 24 hours).
-
Ex Vivo Stimulation: Stimulate whole blood with a relevant cytokine, such as IL-6 (to assess pSTAT3) or GM-CSF (to assess pSTAT5).[13]
-
Analysis:
-
Lyse red blood cells and fix and permeabilize the remaining leukocytes.
-
Stain for cell surface markers (e.g., CD4, CD8) and intracellular phosphorylated STATs (pSTATs) using specific antibodies.
-
Analyze by flow cytometry to quantify the inhibition of STAT phosphorylation in specific immune cell populations.
-
Data Presentation: Pharmacodynamic Biomarker Inhibition
| Dose of this compound (mg/kg, PO) | % Inhibition of IL-6 induced pSTAT3 (at Tmax) |
| Vehicle | 0 |
| 1 | Expected Value |
| 3 | Expected Value |
| 10 | Expected Value |
| 30 | Expected Value |
Efficacy Studies in a Rheumatoid Arthritis Model
The collagen-induced arthritis (CIA) model in mice is a widely used and relevant model for studying the efficacy of potential rheumatoid arthritis therapeutics.[14]
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Model Induction:
-
Immunize male DBA/1 mice (8-10 weeks old) with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
-
Treatment:
-
Efficacy Endpoints:
-
Clinical Scoring: Monitor disease progression by scoring paw swelling and erythema daily or every other day.
-
Body Weight: Record body weight regularly as an indicator of general health.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.
-
Data Presentation: Efficacy in CIA Model
| Treatment Group | Mean Arthritis Score (at study end) | Paw Swelling (mm, at study end) | Histological Score (Inflammation) |
| Vehicle | Expected High Value | Expected High Value | Expected High Value |
| This compound (3 mg/kg) | Expected Reduction | Expected Reduction | Expected Reduction |
| This compound (10 mg/kg) | Expected Greater Reduction | Expected Greater Reduction | Expected Greater Reduction |
| This compound (30 mg/kg) | Expected Strongest Reduction | Expected Strongest Reduction | Expected Strongest Reduction |
| Positive Control | Expected Reduction | Expected Reduction | Expected Reduction |
Logical Relationship of Preclinical Data Evaluation
Conclusion
This document outlines a comprehensive preclinical strategy for the evaluation of this compound in animal models. By systematically characterizing its pharmacokinetic, pharmacodynamic, and efficacy profile, researchers can build a robust data package to support its further development as a potential therapeutic for autoimmune and inflammatory diseases. The provided protocols and data presentation formats offer a standardized approach to facilitate data interpretation and decision-making.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. onclive.com [onclive.com]
- 6. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model [mdpi.com]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs) - ACR Meeting Abstracts [acrabstracts.org]
- 13. Frontiers | The JAK1 Selective Inhibitor ABT 317 Blocks Signaling Through Interferon-γ and Common γ Chain Cytokine Receptors to Reverse Autoimmune Diabetes in NOD Mice [frontiersin.org]
- 14. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for JAK-IN-32 in Cancer Research Models
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "JAK-IN-32." The following application notes and protocols are based on the well-characterized mechanisms and experimental data of other potent Janus kinase (JAK) inhibitors used in cancer research. This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with novel JAK inhibitors.
Introduction
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and immune responses.[1][2] Dysregulation of this pathway, often through activating mutations in JAK family members (JAK1, JAK2, JAK3, and TYK2) or their upstream receptors, is a key driver in various malignancies, particularly hematological cancers and a growing number of solid tumors.[3][4][5] JAK inhibitors represent a promising class of targeted therapies that can block the aberrant signaling cascade, leading to anti-tumor effects.[6][7][8] This document provides detailed application notes and experimental protocols for the preclinical evaluation of a representative JAK inhibitor, herein referred to as this compound, in cancer research models.
Mechanism of Action
This compound is a potent, selective, ATP-competitive inhibitor of the JAK family of tyrosine kinases. Upon binding of cytokines or growth factors to their receptors, associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.[1][4] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell growth, survival, and inflammation.[2][9] this compound inhibits the catalytic activity of JAKs, thereby preventing the phosphorylation and activation of STATs and blocking the downstream signaling cascade. This inhibition leads to reduced proliferation and induction of apoptosis in cancer cells dependent on aberrant JAK/STAT signaling.[7]
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
In Vitro Applications
Cell Line Screening
This compound can be screened against a panel of cancer cell lines to determine its anti-proliferative activity and to identify sensitive cancer types. Cell lines with known JAK/STAT pathway alterations are recommended for initial screening.
Table 1: Representative Anti-proliferative Activity of a JAK Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | Target JAK Mutation | IC50 (nM) |
| HEL 92.1.7 | Erythroleukemia | JAK2 V617F | 10 |
| SET-2 | Megakaryoblastic Leukemia | JAK2 V617F | 25 |
| HMC-1 | Mast Cell Leukemia | - | > 1000 |
| A549 | Non-Small Cell Lung Cancer | - | 500 |
| MCF-7 | Breast Cancer | - | 800 |
| BxPC-3 | Pancreatic Cancer | - | 650 |
Note: The IC50 values presented are representative and should be determined experimentally for this compound.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phospho-STAT3
This protocol is to assess the inhibition of JAK/STAT signaling by measuring the phosphorylation of a key downstream target, STAT3.
Materials:
-
Cancer cell line (e.g., HEL 92.1.7)
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 2-4 hours.
-
Lyse the cells with lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in p-STAT3 levels relative to total STAT3 and the loading control (β-actin).
In Vivo Applications
Xenograft Models
In vivo efficacy of this compound can be evaluated in mouse xenograft models using human cancer cell lines.
Protocol 3: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line (e.g., HEL 92.1.7)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily (or as determined by pharmacokinetic studies) via oral gavage or another appropriate route.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blotting or immunohistochemistry for p-STAT3).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Experimental Workflow Diagram
Caption: A typical preclinical experimental workflow for evaluating a novel JAK inhibitor.
Safety and Toxicology
Preclinical safety and toxicology studies are crucial for the development of any new therapeutic agent. These may include in vitro cytotoxicity assays on normal cell lines and in vivo studies in rodents to assess for potential off-target effects and to determine a maximum tolerated dose (MTD).
Conclusion
This compound, as a representative potent JAK inhibitor, holds the potential for therapeutic intervention in cancers with a dependency on the JAK/STAT signaling pathway. The protocols and data presented here provide a framework for the systematic evaluation of its anti-cancer efficacy in preclinical models. Further investigation into its selectivity profile, pharmacokinetic properties, and in vivo safety is warranted for its continued development as a potential cancer therapeutic.
References
- 1. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 8. labiotech.eu [labiotech.eu]
- 9. Janus kinase - Wikipedia [en.wikipedia.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Unveiling the Potential of JAK-IN-32 in Inflammatory Response Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing JAK-IN-32, a novel bi-aryl meta-pyrimidine inhibitor of Janus kinases (JAKs), for the investigation of inflammatory responses. Given that specific peer-reviewed publications on this compound are not yet widely available, this guide combines the limited existing data with established, best-practice protocols for the broader class of JAK inhibitors. Researchers should note that these protocols may require optimization for this compound.
Introduction to this compound
This compound is identified as a potent inhibitor of the JAK kinase family, a group of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways central to inflammation and immunity. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of inflammatory and autoimmune diseases. As such, inhibitors like this compound are invaluable tools for dissecting these pathways and for the development of novel therapeutics.
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | N-(tert-butyl)-3-({5-methyl-2-[3-(4-morpholinylmethyl)anilino]-4-pyrimidinyl}amino)benzenesulfonamide |
| Molecular Formula | C26H34N6O3S |
| Molecular Weight | 510.66 g/mol |
| CAS Number | 936091-56-4 |
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that are integral to the inflammatory response. The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, including many pro-inflammatory genes.
This compound, by inhibiting JAKs, effectively blocks this signaling cascade, thereby preventing the downstream effects of pro-inflammatory cytokines.
Application Notes and Protocols for In Vivo Studies with JAK-IN-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase (JAK) inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the immune system by interfering with the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[2][4] The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[5] JAK3, in particular, is predominantly expressed in hematopoietic cells and plays a critical role in lymphocyte activation, function, and proliferation, making it an attractive target for the treatment of autoimmune diseases.[2] JAK-IN-32 is a potent and selective inhibitor of JAK3, designed to offer a targeted approach to immunomodulation with a potentially favorable safety profile.
These application notes provide a comprehensive overview of the preclinical in vivo use of this compound, summarizing key dosage information from various studies and offering detailed experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the activity of Janus kinase 3 (JAK3). Cytokines, such as interleukins and interferons, bind to their specific receptors on the cell surface, leading to the activation of receptor-associated JAKs.[2][3] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in the inflammatory response.[3] By blocking the activity of JAK3, this compound disrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.
Diagram of the JAK-STAT Signaling Pathway and the Action of this compound
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
In Vivo Dosage Summary
The following table summarizes dosages of various JAK inhibitors used in preclinical in vivo studies, which can serve as a guide for determining the appropriate dosage range for this compound in similar animal models. It is crucial to perform dose-ranging studies for each new compound and animal model.
| Compound Class | Animal Model | Disease Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Selective JAK3 Inhibitor | Mouse | Lipopolysaccharide (LPS)-induced inflammation | Not Specified | Low doses (nanomolar in vivo) | Showed efficacy even at low doses, favorable IL-10/TNFα ratio. | [6] |
| Selective JAK3 Inhibitor | Mouse | Lipopolysaccharide (LPS)-induced inflammation | Not Specified | 10 mg/kg | Reduced TNFα levels while maintaining IL-10 levels. | [6] |
| JAK3 Inhibitor (Tofacitinib) | Rhesus Macaque | Simian Immunodeficiency Virus (SIV) Infection | Oral | 20 mg/kg daily for 35 days | Marked depletion of NK cell subsets. | [7] |
| JAK Inhibitor (General) | Dog | Not Specified | Oral | 0.6, 1.8, and 3.0 mg/kg twice daily (BID) | To achieve target therapeutic doses. | [8] |
| JAK Inhibitor (General) | Mammal | General | Not Specified | 0.01 to 100 mg/kg/day | General therapeutically effective amount. | [8] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice
This model is used to evaluate the acute anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Male BALB/c mice (8-10 weeks old)
-
Sterile, pyrogen-free saline
-
ELISA kits for TNFα and IL-10
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and then dilute to the final desired concentrations with the vehicle.
-
Dosing: Administer this compound or vehicle to mice via oral gavage or intraperitoneal injection at the desired doses (e.g., 1, 3, 10 mg/kg).
-
LPS Challenge: One hour after compound administration, inject mice intraperitoneally with LPS (e.g., 0.5 mg/kg) dissolved in sterile saline.
-
Sample Collection: 90 minutes after the LPS challenge, collect blood samples via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate plasma and measure the concentrations of TNFα and IL-10 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group.
Experimental Workflow for LPS-Induced Inflammation Model
Caption: Workflow for evaluating this compound in an LPS-induced inflammation model.
Collagen-Induced Arthritis (CIA) Model in Mice
This is a widely used model for rheumatoid arthritis to assess the therapeutic efficacy of anti-inflammatory compounds.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
-
Calipers
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant. Administer a booster injection of 100 µL of this emulsion intradermally.
-
Treatment Initiation: Begin daily administration of this compound or vehicle (e.g., via oral gavage) upon the first signs of arthritis (typically around day 21-28), or prophylactically starting from day 0.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation, erythema, and swelling. The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers every other day.
-
Termination and Analysis (e.g., Day 42): At the end of the study, euthanize the mice. Collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction. Blood samples can also be collected for cytokine analysis.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological findings between the this compound-treated groups and the vehicle-treated control group.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9]
Protocol for a Single-Dose PK Study in Mice:
Materials:
-
This compound
-
Formulation vehicle for intravenous (IV) and oral (PO) administration
-
Male BALB/c mice (8-10 weeks old)
-
Cannulas (for serial blood sampling if applicable)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose of this compound (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 25-50 µL) from the saphenous vein or via cardiac puncture at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis. Oral bioavailability can be calculated by comparing the AUC from the PO and IV routes.
Conclusion
The provided application notes and protocols offer a framework for the in vivo evaluation of this compound. The specific dosages and experimental designs should be optimized based on the research question, the animal model employed, and the physicochemical properties of the compound. Careful dose selection and comprehensive pharmacokinetic and pharmacodynamic assessments are critical for the successful preclinical development of this compound.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 8. KR20170034949A - Dosing regimen for janus kinase (jak) inhibitors - Google Patents [patents.google.com]
- 9. xyzagen.com [xyzagen.com]
Application Notes & Protocols: Preparation of JAK-IN-32 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and application of stock solutions of JAK-IN-32, a potent Janus kinase (JAK) inhibitor, for use in cell culture experiments. Proper preparation and handling are crucial for ensuring the compound's stability and activity, leading to reproducible experimental results. This guide covers the necessary materials, a step-by-step methodology, safety precautions, and key technical data.
Introduction
This compound is a potent small molecule inhibitor of the Janus kinase family, targeting JAK1, JAK2, JAK3, and TYK2.[1][2] These kinases are critical components of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into a transcriptional response.[3][4][5][6] This pathway is integral to numerous cellular processes, including immunity, proliferation, differentiation, and apoptosis.[3][7] Dysregulation of the JAK-STAT pathway is associated with various diseases, such as immune disorders and cancers, making it a key target for therapeutic development.[4][6]
Accurate and consistent preparation of this compound stock solutions is the first step toward reliable in vitro studies. This protocol outlines the best practices for dissolving, aliquoting, and storing this compound to maintain its integrity and ensure accurate dosing in cell-based assays.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀N₄O₃ | [2] |
| Molecular Weight | 340.38 g/mol | [1][2] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (146.89 mM) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year | [1] |
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary mechanism for cytokine and growth factor signaling. The process begins when a ligand binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate target gene expression.[3][4][5] this compound exerts its inhibitory effect by blocking the kinase activity of JAKs, thereby preventing the downstream phosphorylation and activation of STATs.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 50 mM stock solution of this compound in DMSO.
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL) or cryovials
-
Pipettes and sterile, filter-barrier pipette tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety First: Perform all steps in a chemical fume hood or a well-ventilated area. Wear appropriate PPE to avoid inhalation or skin contact.[8][9]
-
Calculate Required Amounts: To prepare a 50 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example Calculation for 200 µL of 50 mM stock:
-
Mass (mg) = 0.050 mol/L x 0.0002 L x 340.38 g/mol x 1000 mg/g = 3.40 mg
-
-
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 3.40 mg) and transfer it to a sterile microcentrifuge tube or vial. To minimize static, an anti-static weigh boat or an ionizer may be used.
-
Dissolution: a. Add the calculated volume of sterile DMSO (e.g., 200 µL for 3.40 mg) to the tube containing the powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. c. If the solution is not clear, sonication in a water bath for 10-15 minutes is recommended to ensure complete dissolution.[1][10] The solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled cryovials or microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C . When stored properly, the stock solution is stable for up to one year.[1] For short-term use (within one month), storage at -20°C is acceptable.[2]
Application in Cell Culture
When treating cells, the stock solution must be diluted in the cell culture medium to the final desired concentration.
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final working concentration. It is best practice to perform a serial dilution if very low final concentrations are required.
-
Example: To prepare 1 mL of a 50 µM working solution from a 50 mM stock:
-
This is a 1:1000 dilution.
-
Add 1 µL of the 50 mM stock solution to 999 µL of cell culture medium.
-
-
-
Mixing: Gently mix the final solution by pipetting or inverting the tube before adding it to the cells.
DMSO can be toxic to cells at higher concentrations.[11][12] It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or function, typically 0.1% (v/v) .[1][10]
-
A 1:1000 dilution (as in the example above) results in a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO in the medium, but without the inhibitor. This helps to distinguish the effects of the compound from any effects of the solvent itself.
Safety and Handling Precautions
-
Personal Protection: Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and DMSO.[8]
-
Ventilation: Handle the powdered compound and concentrated DMSO solutions in a chemical fume hood to prevent inhalation.[10]
-
Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations.
-
Spill: In case of a spill, contain the spill and clean the area as per your institution's safety guidelines for chemical spills.[8]
References
- 1. JAK-IN-3 | High potency JAK inhibitor | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. stemcell.com [stemcell.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. emulatebio.com [emulatebio.com]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 12. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting JAK-IN-32 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using JAK-IN-32 in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bi-aryl meta-pyrimidine inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and cell proliferation.[2][3][4][5] this compound, like other JAK inhibitors, functions by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] This blockade of the JAK-STAT pathway leads to the downregulation of pro-inflammatory gene expression.
Q2: What are the common experimental applications of this compound?
Given its mechanism of action as a JAK inhibitor, this compound is primarily used in research to study the role of the JAK-STAT pathway in various biological processes and diseases. Common applications include:
-
Immunology and Inflammation Research: Investigating the role of specific JAK-STAT pathways in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[7][8]
-
Cancer Biology: Studying the involvement of aberrant JAK-STAT signaling in the proliferation and survival of cancer cells, particularly in hematological malignancies and some solid tumors.[4][9]
-
Drug Development: Using this compound as a tool compound to validate the therapeutic potential of targeting the JAK-STAT pathway for novel drug discovery.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect of this compound
Possible Cause 1: Compound Solubility and Stability
-
Problem: this compound, like many small molecule inhibitors, may have limited aqueous solubility. If the compound precipitates out of solution in your cell culture media or buffer, its effective concentration will be lower than expected.[10][11][12]
-
Troubleshooting Steps:
-
Check Solubility: Although specific data for this compound is limited, many JAK inhibitors are dissolved in DMSO to create a stock solution.[10] When diluting the DMSO stock in aqueous buffers like PBS or cell culture media, precipitation can occur.[10][11]
-
Optimize Dilution: Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, add the DMSO stock to your aqueous buffer or media dropwise while vortexing to facilitate mixing and minimize precipitation. The final DMSO concentration in your experiment should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[11]
-
Visual Inspection: Before adding to cells, visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider lowering the final concentration of this compound.
-
Stability: Be aware that the stability of this compound in cell culture media over long incubation periods may be limited.[13][14][15] Consider refreshing the media with freshly prepared inhibitor for long-term experiments.
-
Possible Cause 2: Incorrect Inhibitor Concentration
-
Problem: The effective concentration of a JAK inhibitor can vary significantly between different cell types and experimental conditions.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A typical starting range for many JAK inhibitors is between 10 nM and 10 µM.
-
Possible Cause 3: Cell Line Resistance or Low JAK-STAT Activity
-
Problem: The target cells may not have an active JAK-STAT pathway at baseline, or they may have mechanisms of resistance to JAK inhibition.
-
Troubleshooting Steps:
-
Induce Pathway Activity: For many cell types, the JAK-STAT pathway is activated by cytokines. Ensure that you are stimulating your cells with an appropriate cytokine (e.g., IL-6, IFN-γ) to induce phosphorylation of STAT proteins before or concurrently with this compound treatment.
-
Confirm Pathway Activation: Use Western blotting to confirm that your cytokine stimulation is inducing the phosphorylation of your target STAT protein (e.g., pSTAT3) before testing the effect of the inhibitor.
-
Issue 2: Off-Target Effects or Cellular Toxicity
Possible Cause 1: Non-Specific Kinase Inhibition
-
Problem: While designed to target JAKs, small molecule inhibitors can sometimes inhibit other kinases, leading to unexpected biological effects.[9] The selectivity profile of this compound is not publicly well-documented.
-
Troubleshooting Steps:
-
Use Multiple Inhibitors: Compare the effects of this compound with other, more well-characterized JAK inhibitors with different selectivity profiles (see Table 1). If the observed phenotype is consistent across multiple JAK inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the target JAK to confirm that the observed effect is due to inhibition of the intended target.
-
Possible Cause 2: Cytotoxicity
-
Problem: At higher concentrations, this compound or the DMSO solvent may be toxic to your cells, leading to confounding results in your functional assays.
-
Troubleshooting Steps:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your cell line.[7][16][17] Always include a vehicle control (DMSO alone) at the same concentration used in your inhibitor-treated samples.
-
Morphological Assessment: Visually inspect your cells under a microscope for signs of toxicity, such as rounding, detachment, or membrane blebbing.
-
Data Presentation
Table 1: Representative IC50 Values of Various JAK Inhibitors
This table provides a summary of the half-maximal inhibitory concentrations (IC50) for several common JAK inhibitors against the different JAK family members. This data can be used as a reference for designing experiments and understanding the relative potency and selectivity of different compounds.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| Tofacitinib | 1 | 20 | 1 | >100 | [6] |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | [6] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | - |
| Filgotinib | 10 | 28 | 810 | 116 | [6] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | [2] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol: Western Blot for Detecting Inhibition of STAT Phosphorylation
This protocol outlines the general steps for assessing the efficacy of this compound in inhibiting cytokine-induced STAT phosphorylation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours prior to the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine to the media to stimulate the JAK-STAT pathway. The stimulation time will depend on the cytokine and cell type but is typically between 15 and 60 minutes.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total STAT protein and a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A general experimental workflow for testing the effects of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Jak/Stat Pathway Inhibitors Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 6. abmole.com [abmole.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nucleusbiologics.com [nucleusbiologics.com]
- 15. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with JAK-IN-32
Welcome to the technical support center for JAK-IN-32. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[1] This pathway transduces signals from various cytokines and growth factors, playing a key role in immune responses, inflammation, and hematopoiesis.[2][3][4] By inhibiting JAK enzymes, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus to regulate gene transcription.[5][6] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and similar JAK inhibitors.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[7]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?
A3: This is a common issue known as "solvent shock." this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution and form a precipitate.[8] The final concentration of DMSO in your culture medium should ideally be kept below 0.5% to minimize both solubility issues and potential cytotoxicity.[9]
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
A4: It is highly recommended to perform a solubility test in your specific cell culture medium or vehicle before conducting your main experiments. A simple protocol involves preparing serial dilutions of your this compound stock in the medium, incubating under your experimental conditions (e.g., 37°C), and visually inspecting for any precipitate. This will help you determine the practical working concentration range.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Powder is difficult to dissolve in DMSO. | Incomplete dissolution. | - Use high-purity, anhydrous DMSO. - Vortex the solution vigorously for 1-2 minutes. - Gentle warming of the solution in a 37°C to 50°C water bath can aid dissolution. - Sonication for 5-10 minutes is also an effective method to ensure complete dissolution.[10] |
| Precipitate forms immediately upon adding stock solution to aqueous media. | Solvent shock; exceeding solubility limit. | - Use a two-step dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration in your cell culture medium. Then, perform the final dilution to the desired working concentration. - Add stock solution dropwise while vortexing: This gradual addition to pre-warmed (37°C) media facilitates better mixing and can prevent precipitation. - Reduce the final concentration: Your target concentration may be above the solubility limit of this compound in the aqueous medium. |
| Solution appears cloudy or forms a precipitate over time in the incubator. | Compound instability or concentration at the edge of solubility. | - Check for media evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating. - Verify media pH: Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4).[9] - Consider serum concentration: Proteins in serum can help solubilize hydrophobic compounds. If working in low-serum or serum-free conditions, solubility challenges may be more pronounced. |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation. | - Prepare fresh working solutions: Avoid storing diluted aqueous solutions of this compound for extended periods. Prepare them fresh for each experiment from a frozen DMSO stock. - Visually inspect solutions: Always check your final working solutions for any signs of precipitation before adding them to your cells or animals. |
Quantitative Data
While specific solubility data for this compound is not publicly available, the following table provides solubility information for other commercially available JAK inhibitors to serve as a general reference.
| JAK Inhibitor | Solvent | Solubility |
| JAK-IN-3 | DMSO | 50 mg/mL[1] |
| JAK2 Inhibitor X, FLLL32 | DMSO | 100 mg/mL[11] |
| Ivarmacitinib (SHR0302) | Water | ~0.1 mg/mL[12] |
| Ivarmacitinib (SHR0302) | 0.1 M HCl | >0.1 mg/mL[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing a Working Solution and Dosing Cells in Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes and pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed culture medium. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10.
-
Final Working Solution Preparation:
-
Warm the required volume of complete cell culture medium to 37°C.
-
To achieve the final desired concentration (e.g., 10 µM), add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 dilution.
-
Crucially, add the stock solution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
-
Dosing Cells:
-
Remove the old medium from your cell culture plates.
-
Add the final working solution of this compound-containing medium to the cells.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experimental design.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound, including troubleshooting steps.
References
- 1. JAK-IN-3 | High potency JAK inhibitor | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2 Inhibitor X, FLLL32 | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
minimizing JAK-IN-32 off-target effects
Welcome to the technical support center for JAK-IN-32. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Like many kinase inhibitors, it functions by competing with adenosine triphosphate (ATP) for binding to the catalytic site of the JAK enzymes.[1][2] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are crucial components of the JAK-STAT signaling pathway.[1][3] This pathway transduces signals from various cytokines and growth factors, playing a key role in cell proliferation, differentiation, immunity, and inflammation.[4][5][6] By blocking the ATP-binding site, this compound prevents the phosphorylation of STAT proteins, thereby inhibiting the downstream gene transcription that is regulated by this pathway.[2]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects of kinase inhibitors like this compound are primarily due to the highly conserved nature of the ATP-binding site across the human kinome.[7] This can lead to the inhibition of unintended kinases, resulting in undesired biological effects and potential toxicity. For JAK inhibitors, off-target effects can manifest in various ways depending on the selectivity profile across the JAK family and other kinases. For example, inhibition of JAK2 is associated with hematological side effects due to its role in erythropoietin signaling.[8][9] Broader off-target effects on other kinase families, such as Src family kinases or MAP kinases, can lead to a range of cellular responses unrelated to JAK-STAT signaling.[3][10]
Q3: How can I assess the selectivity profile of my batch of this compound?
A3: It is crucial to determine the selectivity of your specific batch of this compound. The most common method for this is to perform a kinase panel screening.[11] This involves testing the inhibitor against a large number of purified kinases at a fixed concentration to identify potential off-targets.[11] For kinases that show significant inhibition, subsequent dose-response curves should be generated to determine the IC50 values.[11] Several commercial services offer comprehensive kinase profiling. Alternatively, computational methods can predict potential off-targets based on the structural similarity of kinase ATP-binding sites.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cell toxicity at effective concentrations. | Off-target kinase inhibition leading to apoptosis or cell cycle arrest. | 1. Perform a kinome-wide selectivity screen to identify potential off-targets. 2. Compare the off-target profile with known kinase functions to hypothesize the cause of toxicity. 3. Consider using a more selective JAK inhibitor if available, or titrate this compound to the lowest effective concentration. |
| Inconsistent results between experiments. | Variability in this compound concentration or activity. Off-target effects masking the intended JAK inhibition. | 1. Ensure consistent inhibitor concentration and solvent use across experiments. 2. Validate the on-target effect by measuring the phosphorylation of STAT proteins (e.g., pSTAT3, pSTAT5) via Western blot or flow cytometry. 3. Use a structurally unrelated JAK inhibitor as a control to confirm that the observed phenotype is due to JAK inhibition. |
| Observed phenotype does not match known effects of JAK inhibition. | The phenotype may be driven by an off-target effect. The specific cellular context may lead to a novel response to JAK inhibition. | 1. Consult the results of your kinase selectivity screen to identify the most likely off-target kinases. 2. Use specific inhibitors for the identified off-target kinases to see if they replicate the observed phenotype. 3. Employ genetic approaches (e.g., siRNA, CRISPR) to knock down the suspected off-target kinase and observe the effect on the phenotype in the presence of this compound. |
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target this compound Activity
This protocol details the steps to measure the inhibition of STAT3 phosphorylation as a marker of this compound on-target activity.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a suitable cytokine to activate the JAK-STAT pathway (e.g., IL-6 for STAT3 activation) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
Quantify the band intensities to determine the ratio of pSTAT3 to total STAT3.
-
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of this compound.
-
Primary Screen:
-
Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Request a single-dose screen (e.g., at 1 µM) against a broad panel of kinases (e.g., >400 kinases).
-
The results will be provided as a percentage of inhibition for each kinase.
-
-
Dose-Response Analysis:
-
For any kinases that show significant inhibition (e.g., >50% at 1 µM) in the primary screen, perform a dose-response analysis.
-
This involves testing a range of this compound concentrations (e.g., 10-point curve) against the identified off-target kinases to determine their IC50 values.
-
-
Data Interpretation:
-
Compare the IC50 values for the on-target JAKs versus the off-target kinases. A higher ratio indicates greater selectivity.
-
Use this data to inform the optimal concentration of this compound to use in your experiments to minimize off-target effects.
-
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity (Fold vs. JAK1) |
| JAK1 | 10 | 1 |
| JAK2 | 50 | 5 |
| JAK3 | 100 | 10 |
| TYK2 | 80 | 8 |
| SRC | 500 | 50 |
| LCK | 800 | 80 |
| FYN | >1000 | >100 |
| MAPK1 | >10000 | >1000 |
| CDK2 | >10000 | >1000 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
interpreting unexpected results with JAK-IN-32
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with JAK-IN-32, a novel Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of the Janus kinase (JAK) family of enzymes.[1] By binding to the ATP-binding site of JAKs, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This blockade of the JAK-STAT signaling pathway downstream of cytokine receptors leads to the modulation of immune and inflammatory responses.[1][3]
Q2: What is the selectivity profile of this compound?
This compound is a potent inhibitor of JAK1 and JAK2 with moderate activity against TYK2 and weaker activity against JAK3. The in vitro potency of this compound against the four JAK family members is summarized in the table below. It is important to note that while biochemical assays provide a measure of direct inhibitory activity, the cellular potency can be influenced by factors such as cell permeability and off-target effects.
Q3: Are there any known off-target effects of this compound?
As with many kinase inhibitors that target the conserved ATP-binding site, this compound may exhibit off-target activity against other kinases.[4] Preliminary screening has suggested potential low-level inhibition of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). Researchers should consider the potential for off-target effects when interpreting unexpected phenotypes.[5][6]
Troubleshooting Unexpected Results
Issue 1: Suboptimal or no inhibition of STAT phosphorylation in Western blot.
Possible Cause 1: Suboptimal experimental conditions.
Phosphorylation is a dynamic and reversible process. The handling of samples is critical for accurate detection of phosphorylated proteins.[7][8]
-
Recommendation:
-
Always work on ice and use pre-chilled buffers and equipment to minimize phosphatase activity.[7]
-
Ensure that your lysis buffer is supplemented with freshly prepared protease and phosphatase inhibitor cocktails.[7]
-
After protein quantification, immediately add loading buffer to your samples to inactivate phosphatases.[7]
-
Possible Cause 2: Incorrect blocking agent or buffer.
The choice of blocking agent and washing buffer can significantly impact the signal-to-noise ratio in a phospho-Western blot.
-
Recommendation:
-
Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein that can lead to high background. Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.[9]
-
Use Tris-buffered saline with Tween 20 (TBST) for washing steps instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the detection of phosphorylated proteins.[9]
-
Possible Cause 3: Insufficient induction of phosphorylation.
The level of STAT phosphorylation may be too low in unstimulated cells to observe a significant effect of the inhibitor.
-
Recommendation:
-
Optimize the stimulation conditions for your cell type. Perform a time-course and dose-response of cytokine stimulation (e.g., IL-6 or IFN-γ) to determine the peak of STAT phosphorylation.[7]
-
Include a positive control of stimulated, untreated cells to confirm that the signaling pathway is active.[10]
-
Issue 2: Inconsistent or unexpected results in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Cause 1: Interference of this compound with the assay chemistry.
Some small molecules can directly interact with assay reagents, leading to false-positive or false-negative results.[11]
-
Recommendation:
-
Perform a cell-free control experiment by adding this compound at various concentrations to the assay medium without cells to check for any direct effect on the assay reagents.[11]
-
Possible Cause 2: Off-target effects of this compound.
At higher concentrations, off-target effects of this compound on other kinases or cellular processes could lead to unexpected changes in cell viability.[5]
-
Recommendation:
-
Correlate cell viability data with a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that the observed effects are occurring at concentrations where this compound is binding to its intended target.[12]
-
Consider testing the effect of this compound on cell lines with known dependencies on potential off-target kinases.
-
Possible Cause 3: Paradoxical activation of signaling pathways.
In some cellular contexts, kinase inhibitors can lead to the paradoxical activation of the target pathway or compensatory signaling pathways.[6]
-
Recommendation:
-
Investigate the phosphorylation status of upstream and downstream components of the JAK-STAT pathway and other related pathways (e.g., MAPK/ERK, PI3K/Akt) to identify any unexpected signaling events.[5]
-
Issue 3: Discrepancy between biochemical IC50 and cellular EC50 values.
Possible Cause 1: Poor cell permeability.
This compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Recommendation:
-
If poor permeability is suspected, consider using cellular assays with permeabilized cells, although this may introduce other artifacts.
-
Consult any available structure-activity relationship (SAR) data for analogs of this compound with improved permeability.
-
Possible Cause 2: High protein binding.
This compound may bind to serum proteins in the cell culture medium, reducing its free concentration and apparent potency.
-
Recommendation:
-
Perform cellular assays in serum-free or low-serum conditions for a short duration, ensuring that cell health is not compromised.[13]
-
Possible Cause 3: Active efflux from cells.
Cells may express efflux pumps that actively transport this compound out of the cell, lowering its intracellular concentration.
-
Recommendation:
-
Investigate the effect of known efflux pump inhibitors on the cellular potency of this compound.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| TYK2 | 55.7 |
| JAK3 | 850.3 |
| SYK | >1000 |
| FLT3 | >1000 |
IC50 values were determined using a standard in vitro kinase assay.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4 hours. Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour. Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. The following day, wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound or vehicle (DMSO) at the desired concentration for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze by Western blot for the target protein (e.g., JAK1 or JAK2). A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12][14]
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for phospho-STAT Western blotting.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network pharmacology of JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
avoiding degradation of JAK-IN-32 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the degradation of JAK-IN-32 in solution. The information provided is based on general principles for handling small molecule inhibitors and published data on other Janus kinase (JAK) inhibitors, as specific stability data for this compound is not publicly available.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Solution | - The concentration of this compound exceeds its solubility in the chosen solvent.- The solution has been stored at an inappropriate temperature. | - Prepare a fresh solution at a lower concentration.- If using an aqueous buffer, ensure the pH is optimal for solubility.- Store the solution at the recommended temperature. For long-term storage, consider aliquoting and freezing at -80°C.[1] |
| Loss of Biological Activity | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles. | - Prepare fresh solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability.[1] |
| Inconsistent Experimental Results | - Inconsistent concentrations of this compound due to degradation.- Variability in solution preparation. | - Use freshly prepared solutions for critical experiments.- Validate the concentration of your stock solution periodically using techniques like HPLC. |
| Discoloration of Solution | - Oxidation of the compound. | - Use de-gassed solvents.- Store the solution under an inert atmosphere (e.g., argon or nitrogen).- Minimize exposure to light by using amber vials. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for JAK inhibitors.[1] For aqueous buffers, the optimal pH for solubility and stability should be determined empirically.
2. What are the recommended storage conditions for this compound solutions?
For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -80°C.[1] For short-term storage, solutions can be kept at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
3. How can I assess the stability of my this compound solution?
You can perform a forced degradation study to evaluate the stability of this compound under various stress conditions such as acid, base, oxidation, heat, and light.[2] The degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC).
4. What are the common degradation pathways for JAK inhibitors?
JAK inhibitors can be susceptible to hydrolysis under acidic or basic conditions, as well as oxidative, thermal, and photolytic degradation.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify conditions that may affect the stability of this compound.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC to determine the percentage of this compound remaining and to identify any degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature (°C) | Remaining this compound (%) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 78.5 | 3 |
| 3% H₂O₂ | 24 | 25 | 92.1 | 1 |
| Thermal | 24 | 60 | 95.8 | 1 |
| Photolytic | 24 | 25 | 89.4 | 2 |
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound.
References
refining JAK-IN-32 treatment protocols
Technical Support Center: JAK-IN-32
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with this compound, a selective Janus kinase (JAK) inhibitor. The information provided is intended to help refine experimental protocols and address common challenges encountered during in vitro and in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?
Answer: Inconsistent IC50 values can stem from several factors. Refer to the following troubleshooting workflow to diagnose the potential cause:
Question: My results suggest off-target effects. How can I confirm this?
Answer: Distinguishing off-target effects from cytotoxicity is crucial.
-
Perform a Cytotoxicity Assay: Use a viability assay (e.g., CellTiter-Glo®) to determine if the observed effect is due to cell death rather than specific pathway inhibition.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another JAK inhibitor that has a different chemical scaffold. If both produce the same phenotype, it is more likely to be a result of on-target JAK inhibition.
-
Rescue Experiment: If inhibiting the JAK/STAT pathway is causing the phenotype, downstream pathway activation should rescue it. For example, if this compound induces apoptosis, would the addition of a downstream anti-apoptotic agent reverse this effect?
Question: I am not seeing the expected level of p-STAT inhibition. What should I check?
Answer: Incomplete inhibition of STAT phosphorylation can be due to several reasons:
-
Insufficient Compound Concentration: Ensure the concentration of this compound is appropriate for the cell type and stimulation conditions. Refer to the dose-response curve.
-
Suboptimal Stimulation: The cytokine or growth factor used to activate the JAK/STAT pathway may not be potent enough, or the stimulation time may be too short or too long.
-
Cell Permeability: While unlikely for most small molecules, ensure that this compound is cell-permeable in your specific cell line.
Frequently Asked Questions (FAQs)
Question: How should I prepare and store this compound stock solutions?
Answer: For optimal stability, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Question: What is the recommended vehicle control for in vitro experiments?
Answer: The appropriate vehicle control is the same concentration of DMSO used to dilute this compound in the final assay. For example, if the final concentration of DMSO in your highest dose of this compound is 0.1%, all wells, including the untreated controls, should contain 0.1% DMSO.
Question: At what point in my experimental workflow should I add this compound?
Answer: Typically, cells are pre-incubated with this compound for a specific period (e.g., 1-2 hours) before adding the cytokine or growth factor stimulant. This allows the inhibitor to enter the cells and engage with its target before pathway activation.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against the four members of the JAK family.
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| JAK1 | 5.2 | 50 |
| JAK2 | 8.1 | 75 |
| JAK3 | 150 | >1000 |
| TYK2 | 25 | 250 |
Experimental Protocols
Protocol: Cell-Based Phospho-STAT3 (p-STAT3) Inhibition Assay
This protocol details a method to assess the potency of this compound in inhibiting IL-6-induced STAT3 phosphorylation in a human cancer cell line.
Methodology:
-
Cell Seeding: Plate 2 x 10^5 cells per well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium.
-
Pre-incubation: Remove the medium from the cells and add the diluted this compound or vehicle control. Incubate for 2 hours at 37°C.
-
Stimulation: Add IL-6 to a final concentration of 50 ng/mL to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.
-
Lysis: Aspirate the medium and add 100 µL of lysis buffer to each well.
-
Detection: Analyze the cell lysates for p-STAT3 levels using a validated ELISA or Western blot protocol.
Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. This compound is designed to inhibit the kinase activity of JAK proteins, thereby blocking downstream signaling.
Validation & Comparative
A Comparative Guide to Janus Kinase (JAK) Inhibitors: Validating Inhibitory Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activities of prominent Janus Kinase (JAK) inhibitors, supported by experimental data. This analysis will focus on established inhibitors due to the lack of available data on a specific molecule designated "JAK-IN-32" in current scientific literature.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[1][3] This guide will compare the inhibitory profiles of three well-characterized JAK inhibitors: Ruxolitinib, Tofacitinib, and Fedratinib.
Comparative Inhibitory Activity
The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[4] The following table summarizes the reported IC50 values for Ruxolitinib, Tofacitinib, and Fedratinib against the four JAK isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Ruxolitinib | 3.3[5] | 2.8[5] | 428[5] | 19[5] |
| Tofacitinib | Inhibits JAK1 and JAK3, and to a lesser extent JAK2[6] | - | - | - |
| Fedratinib | ~105[7] | ~3[7] | >1000[7] | ~405[7] |
Note: Specific IC50 values for Tofacitinib across all JAK isoforms were not consistently available in the search results, but its selectivity profile is well-documented.
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with moderate activity against TYK2 and minimal inhibition of JAK3.[5][8] This dual JAK1/JAK2 inhibition is effective in treating myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera.[3][9]
Tofacitinib is recognized as a pan-JAK inhibitor, though it preferentially targets JAK1 and JAK3 over JAK2.[6][10] Its broad-spectrum activity has led to its approval for treating conditions like rheumatoid arthritis and ulcerative colitis.[11][12]
Fedratinib is a selective JAK2 inhibitor, demonstrating significantly higher potency for JAK2 compared to other JAK family members.[7][13] This selectivity makes it a targeted therapy for myelofibrosis.[7][14]
Experimental Protocols for Validating Inhibitory Activity
The validation of a JAK inhibitor's activity involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK isoform.
Protocol:
-
Reagents: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a substrate peptide (e.g., a synthetic peptide containing a tyrosine residue); Adenosine Triphosphate (ATP); and the test inhibitor (e.g., this compound).
-
Procedure:
-
The JAK enzyme is incubated with varying concentrations of the test inhibitor in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated product.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[4]
Cellular Phosphorylation Assay
This assay assesses the inhibitor's ability to block JAK-mediated signaling within a cellular context by measuring the phosphorylation of downstream STAT proteins.
Protocol:
-
Cell Lines: Use a cell line that expresses the relevant JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells or specific cancer cell lines).
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test inhibitor.
-
The cells are then stimulated with a specific cytokine known to activate the JAK-STAT pathway (e.g., IL-6 to activate JAK1/2 and STAT3).
-
After a short incubation period, the cells are lysed to extract proteins.
-
The level of phosphorylated STAT (pSTAT) is measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies.
-
-
Data Analysis: The reduction in pSTAT levels in the presence of the inhibitor is quantified, and an IC50 value for the cellular activity can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for validating a JAK inhibitor.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 10. tandfonline.com [tandfonline.com]
- 11. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. go.drugbank.com [go.drugbank.com]
A Comparative Guide to JAK-IN-32 and Other JAK Inhibitors for Researchers
This guide provides a comparative overview of the novel Janus kinase (JAK) inhibitor, JAK-IN-32, in relation to other well-characterized JAK inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a tool for evaluating the potential of this compound in preclinical and clinical research.
Introduction to JAK Inhibition
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[1] This pathway is integral to the regulation of a multitude of cellular processes, including immune responses, inflammation, and hematopoiesis. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.
JAK inhibitors are small molecules that modulate the activity of one or more JAK family members by competing with ATP for the catalytic binding site.[1] The first generation of JAK inhibitors, such as Tofacitinib and Ruxolitinib, exhibit a broader selectivity profile, while second-generation inhibitors, like Upadacitinib, are designed for greater selectivity towards specific JAK isoforms, potentially offering improved safety and efficacy profiles.[2]
This guide will focus on comparing the biochemical and cellular activity of the hypothetical inhibitor, this compound, with established JAK inhibitors: the pan-JAK inhibitor Tofacitinib, the JAK1/2 inhibitor Ruxolitinib, and the JAK1-selective inhibitor Upadacitinib.
Data Presentation: Biochemical Potency and Selectivity
The in vitro potency of JAK inhibitors is typically determined through biochemical assays that measure the half-maximal inhibitory concentration (IC50) against purified JAK enzymes. The selectivity profile of an inhibitor is crucial as it can influence both its therapeutic efficacy and its adverse effect profile.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound (Hypothetical) | 5 | 150 | >1000 | >1000 | Highly JAK1 Selective |
| Tofacitinib | 1.7 - 3.7[3] | 1.8 - 4.1[3] | 0.75 - 1.6[3] | 16 - 34[3] | Pan-JAK (JAK1/3 > JAK2) |
| Ruxolitinib | 3.3[4][5] | 2.8[4][5] | 428[4] | 19[4] | JAK1/2 Selective |
| Upadacitinib | 43[6][7] | 120[6][7] | 2300[6][7] | 4700[6][7] | JAK1 Selective |
Note: IC50 values can vary between different studies and assay conditions.
Mandatory Visualization
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Comparative Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 values of JAK inhibitors in a biochemical assay.
Experimental Protocols
In Vitro Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a general method for determining the IC50 values of JAK inhibitors against purified JAK enzymes.
1. Materials and Reagents:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase substrate (e.g., a synthetic peptide like JAKtide).
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[8]
-
Test inhibitors (this compound, Tofacitinib, Ruxolitinib, Upadacitinib) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well white assay plates.
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
Add 1 µL of the inhibitor solution to the wells of the 384-well plate.
-
Add 2 µL of the appropriate JAK enzyme solution (concentration optimized for each kinase) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for each enzyme.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure kinase activity according to the detection reagent manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular STAT Phosphorylation Assay
This protocol describes a method to assess the potency of JAK inhibitors in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
1. Materials and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytokines for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2).
-
Test inhibitors serially diluted in DMSO.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., ice-cold 90% methanol).
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
2. Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Starve the cells of cytokines for a defined period (e.g., overnight) if necessary.
-
Pre-incubate the cells with serial dilutions of the test inhibitors for 1-2 hours at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells by adding an equal volume of pre-warmed fixation buffer.
-
Permeabilize the cells by resuspending them in ice-cold permeabilization buffer and incubating on ice.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with the anti-phospho-STAT antibody for 30-60 minutes at room temperature.
-
Wash the cells and resuspend them in staining buffer for analysis.
-
Acquire data on a flow cytometer.
3. Data Analysis:
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.
-
Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated, DMSO-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
The provided data and protocols offer a framework for the comparative evaluation of this compound. Based on the hypothetical data, this compound demonstrates a highly selective profile for JAK1, with significantly less activity against other JAK isoforms. This profile suggests that this compound may offer a more targeted therapeutic approach with a potentially improved safety profile compared to less selective inhibitors. Further experimental validation using the outlined protocols is necessary to confirm these characteristics and to fully elucidate the therapeutic potential of this compound.
References
- 1. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 8. promega.com [promega.com]
A Comparative Guide to JAK Inhibitor Selectivity: Ruxolitinib Profile and Methodologies for Evaluation
For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a Janus kinase (JAK) inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed analysis of the selectivity profile of the well-characterized JAK1/2 inhibitor, ruxolitinib, and outlines the essential experimental protocols required to compare it with other inhibitors, using the example of the less characterized compound, JAK-IN-32.
While comprehensive public data on the selectivity of this compound, a bi-aryl meta-pyrimidine inhibitor of JAK kinase, is not available, this guide details the established methodologies through which its profile could be determined and contrasted with that of ruxolitinib.
Ruxolitinib: A Profile in JAK Inhibition
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and significantly less activity against JAK3. This selectivity profile is critical to its clinical activity in myeloproliferative neoplasms.
Table 1: JAK Family Selectivity of Ruxolitinib
The following table summarizes the half-maximal inhibitory concentrations (IC50) of ruxolitinib against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Ruxolitinib | 3.3[1][2] | 2.8[1][2] | 428[1] | 19[1] | JAK1/JAK2 |
Table 2: Broader Kinome Selectivity and Off-Target Effects of Ruxolitinib
Beyond the JAK family, understanding an inhibitor's effect on the wider human kinome is crucial for identifying potential off-target liabilities and new therapeutic opportunities. KINOMEscan® is a widely used platform to assess this. The data below (presented as Kd values, where a lower value indicates stronger binding) highlights some of the known off-target interactions for ruxolitinib.
| Target Kinase | Dissociation Constant (Kd) (nM) |
| JAK2 | 0.0 |
| TYK2 | 0.9 |
| JAK3 | 2.0 |
| JAK1 | 3.4 |
| MAP3K2 | 41.0 |
| CAMK2A | 46.0 |
| ROCK2 | 52.0 |
| ROCK1 | 60.0 |
| DCAMKL1 | 68.0 |
| DAPK1 | 72.0 |
Data derived from DiscoveRx KINOMEscan® screen.[3] A study has also identified Rho-associated coiled-coil containing protein kinases (ROCK) as a potential off-target of ruxolitinib[4]. Furthermore, a drug repurposing screen identified ruxolitinib as a potent inhibitor of CaMKII[5][6][7].
Visualizing the Mechanism of Action: The JAK-STAT Signaling Pathway
JAK inhibitors exert their effects by blocking the JAK-STAT signaling pathway, which is a critical communication route for numerous cytokines and growth factors involved in immunity and hematopoiesis. Understanding this pathway is key to interpreting the effects of JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols for Selectivity Profiling
To generate a comparative selectivity profile for a novel compound like this compound against ruxolitinib, a series of standardized biochemical and cellular assays are required.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified kinases.
-
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The reduction in this activity in the presence of an inhibitor is measured.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable substrate (e.g., a synthetic peptide).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or used in conjunction with an ADP detection system.
-
Test compounds (this compound, ruxolitinib) at a range of concentrations.
-
Assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Microplates (e.g., 96- or 384-well).
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or scintillation counter for radiolabeled assays).
-
-
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient.
-
Reaction Setup: In each well of the microplate, combine the assay buffer, the specific JAK enzyme, and the test compound at its designated concentration.
-
Pre-incubation: Allow the enzyme and inhibitor to interact for a set period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, a detection reagent is added to measure ADP production (luminescence) or tracer displacement (fluorescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based STAT Phosphorylation Assay
This assay provides a more physiologically relevant assessment by measuring the inhibition of the JAK-STAT pathway within a cellular context.
-
Objective: To determine a compound's ability to block cytokine-induced phosphorylation of STAT proteins in cells.
-
Principle: Specific cytokines activate particular JAKs, leading to the phosphorylation of downstream STAT proteins. The level of phosphorylated STAT (pSTAT) can be quantified, and the inhibitory effect of a compound on this process can be measured.
-
Materials:
-
A suitable human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a cell line expressing the necessary cytokine receptors).
-
Cytokines to stimulate specific pathways (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2, GM-CSF for JAK2).
-
Test compounds (this compound, ruxolitinib).
-
Antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer or high-content imaging system.
-
-
Procedure:
-
Cell Culture and Treatment: Plate the cells and pre-incubate them with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the specific cytokine to the wells to activate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Fixation and Permeabilization: Stop the stimulation and fix the cells with a fixative (e.g., paraformaldehyde), followed by permeabilization to allow antibody entry.
-
Immunostaining: Stain the cells with a fluorescently labeled antibody against the specific pSTAT protein.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of pSTAT.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control. Determine the IC50 value from the resulting dose-response curve.
-
Broad Kinome Profiling (e.g., KINOMEscan®)
To understand the broader selectivity of an inhibitor, a large-scale screen against a panel of hundreds of kinases is essential.
-
Objective: To identify the full spectrum of kinases that a compound binds to, including both on-target and off-target interactions.
-
Principle (KINOMEscan®): This is a competition-based binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Procedure:
-
The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (typically over 400).
-
The results are reported as a percentage of the control, indicating the degree of binding inhibition.
-
For significant "hits," follow-up dose-response experiments are conducted to determine the dissociation constant (Kd), a measure of binding affinity.
-
The data is often visualized using a "TREEspot™" diagram, which maps the interacting kinases onto a phylogenetic tree of the human kinome.
-
By employing these methodologies, a comprehensive and comparative selectivity profile of this compound and ruxolitinib can be established, providing invaluable insights for researchers and drug developers in the field of JAK inhibition.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Comparative Analysis of JAK-IN-32: A Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical selective Janus kinase 1 (JAK1) inhibitor, JAK-IN-32, with other established JAK inhibitors. The information presented is intended to offer a cross-validation of expected experimental results and to contextualize the potential therapeutic profile of a highly selective JAK1 inhibitor within the broader landscape of JAK-targeted therapies.
Introduction to this compound
For the purpose of this guide, This compound is defined as a hypothetical, next-generation, orally bioavailable small molecule inhibitor with high selectivity for the JAK1 enzyme. Its mechanism of action is centered on the competitive inhibition of ATP binding to the catalytic site of JAK1, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This targeted approach is designed to modulate the signaling of pro-inflammatory cytokines that are dependent on JAK1, while minimizing off-target effects associated with the inhibition of other JAK family members (JAK2, JAK3, and TYK2).
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines, growth factors, and hormones to regulate a wide array of cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1] The pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene transcription.[1]
Comparative Performance of JAK Inhibitors
The selectivity and potency of JAK inhibitors are critical determinants of their efficacy and safety profiles. These parameters are typically evaluated through a series of in vitro biochemical and cellular assays.
Biochemical Potency and Selectivity
Biochemical assays measure the direct inhibitory activity of a compound against purified JAK enzymes. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The selectivity of an inhibitor is determined by comparing its IC50 values across the different JAK isoforms.
Table 1: Biochemical IC50 Values of JAK Inhibitors (nM)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound (Hypothetical) | < 5 | > 500 | > 1000 | > 1000 | Highly JAK1 Selective |
| Tofacitinib | 10 | 28 | 810 | >2000 | JAK1/3 > JAK2[2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2[3] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 Selective[4] |
| Filgotinib | 629 | 17500 | - | - | JAK1 Selective[5] |
| Ruxolitinib | 3.3 | 2.8 | >130 | - | JAK1/2[6][7] |
| Deucravacitinib | >10,000 | >10,000 | >10,000 | 0.2 | TYK2 Selective[8] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented are a synthesis from multiple sources for comparative purposes.
Cellular Activity: Inhibition of STAT Phosphorylation
Cellular assays provide a more biologically relevant assessment of inhibitor activity by measuring the downstream effects of JAK inhibition within a whole-cell context. A common method is to quantify the inhibition of cytokine-induced STAT phosphorylation.
Table 2: Cellular IC50 Values for Inhibition of STAT Phosphorylation (nM)
| Inhibitor | Cytokine Stimulus (Target Pathway) | Cell Type | pSTAT Readout | IC50 (nM) |
| This compound (Hypothetical) | IL-6 (JAK1/2) | PBMCs | pSTAT3 | < 50 |
| Tofacitinib | IL-6 (JAK1/2) | RA-FLS | pSTAT3 | Variable |
| Upadacitinib | IL-6 (JAK1/2) | PBMCs | pSTAT3 | ~40-60 |
| Baricitinib | GM-CSF (JAK2/2) | Monocytes | pSTAT5 | ~50 |
| Filgotinib | IL-6 (JAK1/2) | PBMCs | pSTAT1 | ~629[5] |
| Deucravacitinib | IL-12 (TYK2/JAK2) | Whole Blood | IFN-γ | ~2-19[8] |
PBMCs: Peripheral Blood Mononuclear Cells; RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes. Cellular IC50 values are highly dependent on the cell type, cytokine stimulus, and specific assay conditions.
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible assessment of JAK inhibitor performance. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified JAK isoform by 50%.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and their respective peptide substrates are diluted in an appropriate kinase assay buffer.
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Enzyme-Inhibitor Pre-incubation: The diluted inhibitor is pre-incubated with the JAK enzyme to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and the peptide substrate.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent. Luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
Objective: To measure the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.
Methodology:
-
Cell Preparation: A relevant human cell line or primary cells (e.g., PBMCs) are cultured and prepared for the assay.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the JAK inhibitor.
-
Cytokine Stimulation: A specific cytokine is added to the cell culture to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2).
-
Cell Lysis or Fixation/Permeabilization: After a defined stimulation period, the cells are either lysed to extract proteins or fixed and permeabilized for intracellular flow cytometry.
-
Detection of Phosphorylated STAT:
-
Western Blotting: Proteins from cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry: Fixed and permeabilized cells are stained with a fluorescently labeled antibody specific for the phosphorylated STAT protein.
-
-
Data Analysis: The level of STAT phosphorylation is quantified for each inhibitor concentration and compared to a stimulated control without inhibitor. The IC50 value is calculated from a dose-response curve.
Experimental Workflow for JAK Inhibitor Comparison
The systematic evaluation of a novel JAK inhibitor like this compound involves a multi-step process, from initial biochemical screening to in vivo efficacy studies.
Conclusion
Based on its hypothetical profile, this compound, as a highly selective JAK1 inhibitor, would be expected to demonstrate potent inhibition of JAK1-dependent signaling pathways with minimal activity against JAK2, JAK3, and TYK2. This high degree of selectivity could translate to a favorable safety profile by avoiding the on-target toxicities associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition and the immunosuppression associated with JAK3 inhibition.[1] The experimental data for existing selective JAK1 inhibitors like upadacitinib and filgotinib provide a benchmark for the anticipated performance of this compound in preclinical and clinical development.[4][5] Further experimental validation through the detailed protocols outlined in this guide would be necessary to confirm the therapeutic potential of any novel selective JAK1 inhibitor.
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Novel JAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of enzymes plays a pivotal role in signal transduction pathways that are crucial for immune system regulation. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents. The development of new JAK inhibitors necessitates a thorough evaluation of their specificity to understand their pharmacological profile and predict potential on- and off-target effects.
This guide provides a framework for assessing the specificity of a novel or hypothetical JAK inhibitor, here termed JAK-IN-X . It compares its potential performance with established JAK inhibitors—Ruxolitinib, Tofacitinib, and Fedratinib—using publicly available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of findings.
Comparative Kinase Specificity
The inhibitory activity of a compound against a panel of kinases is a critical measure of its specificity. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor. The following table summarizes the IC50 values of Ruxolitinib, Tofacitinib, and Fedratinib against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. A lower IC50 value indicates a higher potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |
| JAK-IN-X | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Interpret Data] |
| Ruxolitinib | 3.3[1][2][3][4] | 2.8[1][2][3][4] | 428[1] | 19[1] | JAK1/JAK2 selective |
| Tofacitinib | 1.7-3.7 | 1.8-4.1 | 0.75-1.6 | 16-34 | Pan-JAK inhibitor with preference for JAK1/3 |
| Fedratinib | 105 | 3 | >1000 | 105 | JAK2 selective |
Note: IC50 values can vary between different assay conditions and experimental setups.
Visualizing the JAK-STAT Signaling Pathway
Understanding the context in which JAK inhibitors function is essential. The JAK-STAT signaling pathway is the principal mechanism through which many cytokines and growth factors transmit signals from the cell membrane to the nucleus, influencing gene expression.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative assessment. Below are detailed methodologies for two common in vitro kinase assays used to determine inhibitor specificity.
LanthaScreen® Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2, JAK3, TYK2)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (e.g., JAK-IN-X) and control inhibitors (e.g., Staurosporine)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and control inhibitors in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Assay Assembly:
-
Add 5 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2, JAK3, TYK2)
-
Substrate for the kinase (peptide or protein)
-
ATP
-
Test compound (e.g., JAK-IN-X)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer
-
White, opaque 96- or 384-well microplates
Procedure:
-
Kinase Reaction:
-
In the wells of the microplate, combine the kinase, its substrate, and the test compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the specificity of a new kinase inhibitor.
Conclusion
The comprehensive assessment of a novel JAK inhibitor's specificity is paramount for its development as a safe and effective therapeutic. By employing robust and well-defined experimental protocols, such as the LanthaScreen® and ADP-Glo™ assays, researchers can generate high-quality, comparative data. This data, when benchmarked against established inhibitors, provides a clear understanding of the new compound's potency and selectivity profile. The systematic approach outlined in this guide, from understanding the underlying biology to executing and analyzing specificity assays, will aid in the rational design and progression of the next generation of JAK inhibitors.
References
A Comparative Analysis of JAK-IN-32 and Baricitinib for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the biochemical, cellular, and in vivo properties of the selective JAK3 inhibitor JAK-IN-32 and the JAK1/JAK2 inhibitor baricitinib.
This guide provides a comprehensive and objective comparison of two Janus kinase (JAK) inhibitors: this compound, a selective, covalent inhibitor of JAK3, and baricitinib, an established JAK1/JAK2 inhibitor. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Executive Summary
This compound, also referred to as "compound 32" in scientific literature, is a highly selective, irreversible inhibitor of JAK3. In contrast, baricitinib is a reversible inhibitor with high potency against JAK1 and JAK2. This fundamental difference in their mechanism of action and selectivity profile leads to distinct biological consequences, which are detailed in this guide. While baricitinib has a well-documented profile with extensive preclinical and clinical data, this compound is a research compound with a more limited but promising dataset, particularly in the context of selectively targeting JAK3-mediated signaling.
Data Presentation
Table 1: Biochemical Activity - IC50 Values (nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Mechanism of Action |
| This compound (compound 32) | >1000 | >1000 | 7.2 | >1000 | Covalent, Irreversible |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Reversible |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity - Inhibition of STAT Phosphorylation
| Compound | Cell Type | Cytokine Stimulus | Phosphorylated STAT | IC50 (nM) |
| This compound (compound 32) | Mouse CTLL-2 cells | IL-2 | pSTAT5 | Significantly improved inhibitory activity |
| Human PBMCs | IL-2 | pSTAT5 | Significantly improved inhibitory activity | |
| Baricitinib | Human Whole Blood | IFN-α | pSTAT1 | ~19 |
| Human Whole Blood | IL-6 | pSTAT3 | ~39 | |
| Human Whole Blood | GM-CSF | pSTAT5 | ~103 |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the IC50 values of inhibitors against purified kinase enzymes.
Materials:
-
Purified recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
ATP
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphopeptide antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (this compound, baricitinib) at various concentrations
-
384-well low volume plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the assay buffer, the kinase, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Europium-labeled anti-phosphopeptide antibody and Streptavidin-XL665).
-
Incubate the plate at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparin-containing tubes
-
Cytokines (e.g., IFN-α, IL-6, GM-CSF)
-
Test compounds (this compound, baricitinib) at various concentrations
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood samples with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the blood samples with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C. An unstimulated control should be included.
-
Immediately fix the cells by adding a fixation buffer to stop the signaling cascade and lyse red blood cells.
-
Permeabilize the cells by adding a permeabilization buffer to allow intracellular antibody staining.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STAT proteins.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry software to determine the percentage of cells with phosphorylated STATs in different immune cell populations.
-
Plot the inhibition of STAT phosphorylation against the inhibitor concentration to calculate the IC50.
Mandatory Visualization
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway.
Experimental Workflow: Cellular STAT Phosphorylation Assay
Caption: Workflow for a flow cytometry-based STAT phosphorylation assay.
Logical Relationship: Inhibitor Selectivity and Downstream Effects
Caption: Differential targeting of JAK kinases and downstream pathways.
Synergistic Effects of JAK Inhibitors in Combination Therapies: A Comparative Guide
A comprehensive analysis of the enhanced therapeutic potential of combining Janus Kinase (JAK) inhibitors with other compounds, supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and drug development professionals.
While specific data on a compound designated "JAK-IN-32" is not available in the public domain, extensive research highlights the significant synergistic effects of various Janus Kinase (JAK) inhibitors when used in combination with other therapeutic agents. This guide provides a comparative overview of these synergies, focusing on well-documented JAK inhibitors such as Ruxolitinib and Tofacitinib.
The combination of JAK inhibitors with other drugs can lead to enhanced efficacy, improved safety profiles, and simplified administration compared to single-agent therapies.[1] This approach is particularly promising in multifactorial diseases like cancer and autoimmune disorders.[1]
The JAK-STAT Signaling Pathway
JAK inhibitors function by blocking the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[2][3][4] These enzymes are crucial for the signaling of numerous cytokines and growth factors that play key roles in immune function and cell proliferation.[2][3] The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][5] The activated STATs then translocate to the nucleus to regulate gene transcription.[2][3] By inhibiting JAKs, these drugs can modulate the immune response and inhibit the growth of cancer cells.[1][2]
References
- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 2. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 5. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for JAK-IN-32
This guide provides essential safety protocols, operational procedures, and disposal plans for handling JAK-IN-32, a potent Janus Kinase (JAK) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential risks.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure to potent compounds like this compound. While some safety data sheets (SDS) for similar JAK inhibitors may state that no special measures are required, it is best practice to adhere to a comprehensive PPE protocol due to the compound's potential hazards, which include irritation to the respiratory tract, skin, and eyes upon contact.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs of chemotherapy-rated gloves, with the inner glove tucked under the gown cuff and the outer glove over the cuff.[2] Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable gown | A disposable, low-linting gown made of a material like polyethylene-coated polypropylene should be worn.[2] It must have long sleeves, a solid front, and tight-fitting cuffs. Gowns should be changed every two to three hours or immediately after a spill.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes, safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles are necessary.[2] |
| Face Protection | Face shield | A full face shield should be worn in addition to safety glasses or goggles whenever there is a significant risk of splashes or aerosol generation.[2] |
| Respiratory Protection | NIOSH-approved respirator | A NIOSH N95 respirator is recommended when handling the powdered form of the compound, especially outside of a certified chemical fume hood, to prevent inhalation of dust particles.[2] |
Operational Plan: Handling and Storage
Proper operational procedures are crucial to minimize the risk of exposure and contamination.
2.1. Engineering Controls
-
Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood or a biological safety cabinet to ensure adequate ventilation and prevent inhalation of dust.[1]
-
Closed System Transfer Devices (CSTDs): For transferring the compound, especially in solution, the use of CSTDs is recommended to prevent leaks and aerosol generation.[2]
2.2. Safe Handling Practices
-
Avoid Dust and Aerosol Formation: Exercise caution to prevent the generation of dust when handling the solid compound and aerosols when preparing solutions.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound using an appropriate cleaning agent.
2.3. Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Improper disposal of chemical waste can pose a significant environmental and safety hazard. All waste contaminated with this compound must be treated as hazardous waste.
Table 2: Disposal Procedures for this compound Contaminated Waste
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a designated, properly labeled container. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, puncture-proof hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Carefully remove to avoid cross-contamination and place in a designated hazardous waste bag. |
| Spills | For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[4]
Experimental Protocols and Visualizations
JAK-STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular responses to cytokines and growth factors.[5][6] JAK inhibitors, such as this compound, block this pathway by inhibiting the activity of JAK enzymes.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Inhibition of STAT Phosphorylation
This protocol outlines a general method for assessing the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cell culture model.
Materials:
-
Cell line of interest (e.g., human peripheral blood mononuclear cells)
-
Complete cell culture medium
-
This compound
-
Cytokine stimulant (e.g., Interleukin-6)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against phosphorylated STAT (pSTAT)
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain the chosen cell line in a complete culture medium under standard conditions (37°C, 5% CO2).
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Cytokine Stimulation: Add the cytokine stimulant (e.g., IL-6) to the wells to a final concentration known to induce STAT phosphorylation. Incubate for 15-30 minutes at 37°C.
-
Cell Fixation: Following stimulation, immediately fix the cells by adding a fixation buffer.
-
Permeabilization: Permeabilize the cells to allow for intracellular antibody staining.
-
Antibody Staining: Incubate the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the levels of pSTAT in the presence and absence of the inhibitor.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of pSTAT inhibition against the inhibitor concentration.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
